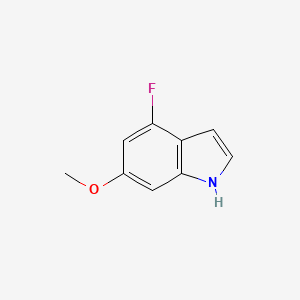

4-fluoro-6-methoxy-1H-indole

Description

Propriétés

IUPAC Name |

4-fluoro-6-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOWCCZJSQCSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227573-64-9 | |

| Record name | 4-fluoro-6-methoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 6 Methoxy 1h Indole and Its Derivatives

Classical Indole (B1671886) Synthesis Approaches Applicable to 4-Fluoro-6-methoxy-1H-indole

The traditional methods of indole ring formation, discovered and refined over more than a century, offer robust pathways to substituted indoles like this compound. These methods typically involve the cyclization of appropriately substituted benzene (B151609) derivatives.

Fischer Indole Synthesis Adaptations for Fluoro-methoxy Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is arguably the most widely used method for indole synthesis. bhu.ac.inwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgyoutube.com

For the synthesis of this compound, the required starting material would be (3-fluoro-5-methoxyphenyl)hydrazine. This precursor would be reacted with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, under acidic conditions (e.g., HCl, H₂SO₄, or Lewis acids like ZnCl₂). bhu.ac.inwikipedia.org The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy (B1213986) group on the phenyl ring influences the reaction. The methoxy group is activating and generally directs the cyclization, while the fluorine's influence depends on its position relative to the reacting centers. youtube.comnih.gov Studies on methoxy-substituted phenylhydrazones have shown that the position of the substituent can sometimes lead to abnormal products, where cyclization occurs on the substituted side of the benzene ring. nih.gov

Table 1: Potential Fischer Indole Synthesis Precursors

| Arylhydrazine Precursor | Carbonyl Partner | Potential Product |

|---|---|---|

| (3-fluoro-5-methoxyphenyl)hydrazine | Acetaldehyde | This compound |

| (3-fluoro-5-methoxyphenyl)hydrazine | Pyruvic acid | This compound-2-carboxylic acid |

Bischler-Möhlau Indole Synthesis Modifications for Substituted Indoles

The Bischler-Möhlau indole synthesis involves the reaction of an α-haloketone with an excess of an aniline (B41778) derivative to form a 2-aryl-indole. wikipedia.org While historically significant, its application has been somewhat limited by the harsh reaction conditions and often unpredictable yields. wikipedia.orgresearchgate.net

To apply this method for a derivative of this compound, one would start with 3-fluoro-5-methoxyaniline (B1489569). This aniline would react with an α-haloketone. The reaction proceeds through the initial formation of an α-aminoketone intermediate, which then undergoes cyclization. core.ac.ukyoutube.com The electronic properties of the fluoro and methoxy substituents on the aniline ring would play a crucial role in the cyclization step. Modern modifications, such as microwave-assisted and solvent-free procedures, have been developed to improve the efficiency and applicability of the Bischler synthesis for various substituted indoles. wikipedia.orgresearchgate.net

Hemetsberger Indole Synthesis Applications to Methoxy-Activated Systems

The Hemetsberger indole synthesis provides a route to indole-2-carboxylic esters through the thermal decomposition of 3-aryl-2-azido-propenoic esters. wikipedia.orgchemeurope.com The reaction is believed to proceed via a nitrene intermediate and generally provides good yields, often exceeding 70%. wikipedia.orgchemeurope.com

For a methoxy-activated system like the target compound, the synthesis would begin with 3-fluoro-5-methoxybenzaldehyde. This aldehyde undergoes an aldol-type condensation with an α-azidoacetate to form the required 3-(3-fluoro-5-methoxyphenyl)-2-azidopropenoic ester. Subsequent thermolysis, typically in a high-boiling solvent like xylene, induces cyclization to yield the corresponding this compound-2-carboxylate. researchgate.net Despite the good yields of the cyclization step, a significant challenge of this method is the synthesis and stability of the azido (B1232118) starting materials. wikipedia.orgchemeurope.com Recent advancements have explored microwave and flow chemistry techniques to improve the synthesis of the indole products. nih.gov

Other Named Reactions for Substituted Indole Ring Formation

Several other classical named reactions can be adapted for the synthesis of substituted indoles.

Leimgruber-Batcho Indole Synthesis: This is a highly versatile two-step method that is particularly useful for preparing indoles with various substitution patterns. It begins with the reaction of a substituted o-nitrotoluene with a dimethylformamide acetal (B89532) to form a β-enamine, which is then reductively cyclized to the indole. For the target compound, this would require 1-fluoro-5-methoxy-3-methyl-2-nitrobenzene as the starting material.

Bartoli Indole Synthesis: This method is effective for synthesizing 7-substituted indoles from ortho-substituted nitrobenzenes and vinyl Grignard reagents. To create a 4,6-disubstituted indole, one would start with a 1,3-difluoro-5-methoxybenzene derivative or a similar precursor where a nitro group is ortho to a position that can be functionalized by the Grignard reagent.

Reissert Indole Synthesis: This synthesis involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid ester, which is then reductively cyclized to an indole-2-carboxylic acid. bhu.ac.in Starting with 1-fluoro-5-methoxy-2-nitrotoluene would provide a pathway to the 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid.

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry increasingly relies on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed reactions are particularly powerful tools for the synthesis and functionalization of indoles. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions for Indole Functionalization

Palladium catalysis offers multiple strategies for constructing the indole nucleus or for functionalizing a pre-existing indole ring. These methods often proceed under milder conditions than classical approaches and tolerate a wider range of functional groups. mdpi.com

One prominent strategy involves a two-step process starting with an ortho-haloaniline. For instance, a 2-halo-3-fluoro-5-methoxyaniline could undergo a Sonogashira cross-coupling reaction with a terminal alkyne. The resulting 2-alkynyl aniline intermediate can then be cyclized, often under the influence of the same or a different catalyst, to form the indole ring. mdpi.com

Another powerful approach is the direct C-H activation of the indole ring. longdom.org For a pre-formed this compound, palladium catalysts can be used to selectively introduce substituents at various positions, most commonly at the C2 or C3 positions, by coupling with aryl or alkyl halides. longdom.org The Buchwald modification of the Fischer indole synthesis is a prime example of integrating classical and modern methods, where a palladium catalyst is used to form the necessary N-arylhydrazone intermediate via cross-coupling of an aryl bromide with a hydrazine (B178648). wikipedia.org

Table 2: Palladium-Catalyzed Synthesis Strategies

| Reaction Type | Starting Materials | Key Features |

|---|---|---|

| Sonogashira Coupling / Cyclization | 2-halo-3-fluoro-5-methoxyaniline, Terminal alkyne | Builds the indole ring from a substituted aniline. mdpi.com |

| Buchwald-Hartwig Amination | 1-bromo-3-fluoro-5-methoxybenzene, Hydrazine | Forms the arylhydrazine precursor for Fischer synthesis. wikipedia.org |

Aerobic Cross-Dehydrogenative Coupling Strategies in Indole Chemistry

Aerobic cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for the formation of carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. acs.org In the context of indole synthesis, CDC reactions facilitate the direct coupling of two C-H bonds under oxidative conditions, often utilizing molecular oxygen as a green and sustainable terminal oxidant. acs.orgacs.orgnih.gov

A prominent application of CDC in indole chemistry is the construction of the indole nucleus from simple anilines and ketones. acs.orgnih.gov Carboxylic acid-promoted aerobic catalytic systems have been developed for this one-step synthesis. acs.orgnih.gov These systems are noted for their broad substrate scope and operational simplicity. nih.gov The mechanism is thought to involve the condensation of the aniline and ketone to form an enamine or imine intermediate, followed by a metal-catalyzed intramolecular C-H activation and cyclization. nih.gov Density functional theory (DFT) studies suggest that the rate-determining step is often the initial acid-assisted condensation rather than the C-H functionalization itself. acs.orgnih.gov

Palladium catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), are frequently employed in these transformations. acs.org For instance, the palladium-catalyzed cross-dehydrogenative Heck reaction enables the C3-vinylation of indoles with various olefins. acs.org The use of microflow reactors in conjunction with oxygen as the oxidant has been shown to significantly accelerate these reactions, reducing reaction times from hours to minutes. acs.org The efficiency of these reactions can be influenced by the electronic properties of the substituents on the aniline ring; electron-donating groups tend to facilitate the reaction and lead to higher yields compared to electron-withdrawing groups. acs.org

While direct synthesis of this compound using a specific CDC reaction from precursors like 3-fluoro-5-methoxyaniline is not extensively documented, the general principles of CDC provide a viable pathway. The regioselectivity would be a critical challenge to overcome, but the versatility of CDC makes it a compelling area for future research in the synthesis of such specifically substituted indoles.

Multi-Component Reactions for Diversification of Indole Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the atoms of all starting materials, are highly valued in medicinal chemistry and drug discovery for their efficiency and ability to generate molecular diversity. acs.orgrsc.org The indole nucleus is a common participant in MCRs, leading to a wide array of complex heterocyclic structures. arkat-usa.orgnih.gov

One of the most versatile MCRs involving indoles is the Ugi reaction. acs.orgarkat-usa.org A novel Ugi-type MCR has been developed for the synthesis of indole carboxamide amino amides starting from aldehydes, amines, isocyanides, and indole-N-carboxylic acids. acs.org The indole-N-carboxylic acids are readily prepared from indoles and carbon dioxide. This method offers a rapid route to peptide-like structures tethered to an indole scaffold, showcasing remarkable structural diversity and operational simplicity. acs.org Another innovative approach involves a two-step sequence starting with an Ugi MCR followed by an acid-induced cyclization to assemble the indole core itself from simple anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, all under mild, metal-free conditions. rsc.org

The Mannich reaction is another classic MCR that has been extensively used in indole chemistry, leading to the formation of gramine (B1672134) derivatives, which are valuable synthetic intermediates. arkat-usa.org More recently, MCRs have been designed to assemble complex, fused-indole systems. For example, a unique MCR allows for the modular assembly of indole-fused seven-membered heterocycles like oxadiazepines and thiadiazepines from indole, formaldehyde, and an amino hydrochloride. rsc.org

The application of MCRs to a pre-formed this compound core would allow for rapid diversification. For instance, the C3 position of the indole is a potent nucleophile and can react with iminium species generated in situ, a key step in many MCRs, to introduce complex side chains. nih.gov

Table 1: Examples of Multi-Component Reactions in Indole Synthesis

| Reaction Type | Components | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Ugi-type Reaction | Aldehydes, Amines, Isocyanides, Indole-N-carboxylic acids | Indole Carboxamide Amino Amides | Rapid access to indole-tethered peptide units; structural diversity. | acs.org |

| Ugi/Cyclization | Anilines, Glyoxal dimethyl acetal, Formic acid, Isocyanides | Substituted Indoles | De novo indole synthesis; mild, metal-free conditions. | rsc.org |

| Mannich Reaction | Indole, Formaldehyde, Secondary Amine | Gramine Derivatives | Forms versatile intermediates for further synthesis. | arkat-usa.org |

| Indole-Fused Heterocycle Assembly | Indole, Formaldehyde, Amino hydrochloride | Indole-fused Oxadiazepines | Modular assembly of seven-membered rings. | rsc.org |

Regioselective Synthesis Strategies for Fluorine and Methoxy Group Placement on the Indole Core

Achieving the specific 4-fluoro-6-methoxy substitution pattern on the indole ring requires precise control over the regioselectivity of synthetic transformations. The synthesis often begins with a benzene ring already bearing the desired substituents in the correct relationship, which is then elaborated to form the fused pyrrole (B145914) ring.

A common and effective strategy is the Fischer indole synthesis. This method involves the reaction of a suitably substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For the target compound, this would necessitate the synthesis of (3-fluoro-5-methoxyphenyl)hydrazine. While the Fischer indole synthesis is powerful, its application to pyridine-derived hydrazines for azaindole synthesis was historically considered inefficient, though recent studies have shown it can be effective for 4- and 6-azaindoles when the starting hydrazine has an electron-donating group. acs.org

An alternative and highly regioselective route starts with 2-fluoro-6-nitrotoluene (B1294474). google.com This precursor undergoes a condensation reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. Subsequent reduction of the nitro group to an amine, followed by in-situ cyclization, yields 4-fluoroindole (B1304775). google.com To obtain the 6-methoxy derivative, one could envision starting with a 3-methoxy-substituted 2-fluoro-6-nitrotoluene.

Electrophilic fluorination is another key strategy. The direct fluorination of a 6-methoxyindole (B132359) scaffold would likely lead to a mixture of products due to the activating nature of the methoxy group and the indole nucleus itself. Therefore, directed fluorination methods or the use of pre-fluorinated building blocks is preferred. Anodic fluorination of N-acetyl indole derivatives has been shown to produce 2,3-difluoroindolines, which can be converted to monofluoroindoles. researchgate.net

The synthesis of methoxy-activated indoles has been widely explored, often employing Fischer, Bischler, or Hemetsberger indole syntheses starting from di- or trimethoxyanilines. chim.it The placement of the methoxy group at C6 is relatively straightforward using a starting material like 4-methoxyaniline, which directs subsequent reactions.

Precursor Synthesis and Intermediate Derivatization for this compound Analogues

The synthesis of appropriately substituted precursors is the cornerstone of building the this compound framework. As mentioned, 2-fluoro-6-nitrotoluene is a key starting material for obtaining the 4-fluoroindole core. google.com The synthesis of this precursor typically involves nitration of 2-fluorotoluene.

Another important class of precursors are silylaryl triflates, which serve as aryne precursors. acs.org While these are powerful, their synthesis often involves toxic and expensive reagents like trifluoromethanesulfonic anhydride. Research into more benign alternatives, such as 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates, has been successful. acs.org These precursors are generated from phenols and the inexpensive 4-chlorobenzenesulfonyl chloride. acs.org An aryne generated from a precursor like 2-(trimethylsilyl)-3-fluoro-5-methoxyphenyl triflate could potentially be trapped to form the indole scaffold, although this is a more complex route.

The derivatization of intermediates provides a pathway to a variety of analogues. For example, once 4-fluoroindole is synthesized, the methoxy group could potentially be introduced at the C6 position via electrophilic substitution if the directing effects can be controlled, or more likely through a sequence involving nitration, reduction, diazotization, and methoxylation.

A synthetic route for a related compound, 1H-Indole, 6-fluoro-4-(phenylmethoxy)-, involves the reaction of the corresponding precursors with copper at high temperatures (240-250 °C). chemicalbook.com Deprotection of the phenylmethoxy (benzyl) group would yield the 4-hydroxy derivative, which could then be methylated to provide the 4-methoxy group. This highlights the use of protecting groups and functional group interconversions in synthesizing complex indoles.

Functionalization of the this compound Core

Once the this compound nucleus is constructed, its further functionalization allows for the creation of a diverse library of compounds. The indole ring has several positions amenable to substitution, with the C3, C2, and N1 positions being the most common sites for reaction.

The C3 position is particularly nucleophilic and readily undergoes electrophilic substitution. Reactions such as Vilsmeier-Haack formylation (introducing a -CHO group), Mannich reaction (introducing an aminomethyl group), and Friedel-Crafts acylation can be performed to add functionality at C3. nih.gov Recently, a transition-metal-free strategy has been developed for the synthesis of 3-dicyanovinylindoles via the cyclization of malononitriles with propiolaldehydes, a functionalization that imparts unique optoelectronic properties. acs.org

Functionalization of the benzene ring portion (C4 to C7) is more challenging due to lower reactivity but can be achieved using modern C-H activation strategies, often guided by a directing group (DG) on the indole nitrogen. nih.gov For instance, installing an N-P(O)tBu₂ directing group can facilitate palladium-catalyzed C7 arylation and copper-catalyzed C6 arylation. nih.gov An N-PtBu₂ group can direct a wider range of C7 functionalizations, including olefination, acylation, and silylation. nih.gov

Halogenation is another important functionalization reaction. The iodination of the indole core, for example at the C3 position, can be readily achieved using reagents like N-iodosuccinimide (NIS) or iodine with a base. mdpi.com The resulting 3-iodoindoles are versatile intermediates for cross-coupling reactions like Sonogashira, Heck, and Suzuki couplings, allowing for the introduction of various carbon-based substituents. mdpi.com

Table 2: Potential Functionalization Reactions on the this compound Core

| Position | Reaction Type | Reagent/Catalyst Example | Introduced Group | Reference |

|---|---|---|---|---|

| C3 | Electrophilic Iodination | I₂ / KOH | -I | mdpi.com |

| C3 | Vilsmeier-Haack | POCl₃ / DMF | -CHO | nih.gov |

| C3 | Dicyanovinylation | Propiolaldehydes / Acid | -CH=C(CN)₂ | acs.org |

| C7 | Directed C-H Arylation | N-P(O)tBu₂ DG / Pd catalyst | -Aryl | nih.gov |

| C2 | Cross-Coupling (from 2-halo precursor) | Pd catalyst / Coupling partner | -Aryl, -Alkynyl, etc. | researchgate.net |

Structure Activity Relationship Sar Studies of 4 Fluoro 6 Methoxy 1h Indole Analogues

Impact of Fluoro Substitution on Biological Activity Profiles in Indole (B1671886) Derivatives

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability. researchgate.net In indole derivatives, fluorine substitution can have varied and position-dependent effects on biological activity.

Fluorine's high electronegativity can alter the electronic properties of the indole ring, influencing how the molecule interacts with its biological target. researchgate.net Studies on various indole-based compounds have demonstrated that the position of the fluoro substituent is critical. For example, in a series of indole-chalcone analogues designed as potential anticancer agents, compounds with a fluoro group at the 5- or 6-position of the indole ring exhibited high potency against resistant colorectal cancer cells. acs.org Specifically, the 6-fluoro substituted compound (FC116) showed a potent GI₅₀ of 6 nM. acs.org

Similarly, in the development of CB1 receptor allosteric modulators, the presence of a fluoro group at the C5 position of the indole ring was shown to enhance potency. nih.gov The positional impact is further highlighted in studies of antiplasmodial styrylquinolines, where a 4-fluoro analogue was significantly more potent than the corresponding 2-fluoro or 3-fluoro analogues. nih.gov This underscores that the specific placement of the fluorine atom dictates its influence on the molecule's interaction with the target protein. nih.gov The strategic placement of fluorine can therefore be a powerful tool to fine-tune the activity of indole-based therapeutic agents.

Influence of Methoxy (B1213986) Substitution on Pharmacological Potency within Indole Scaffolds

The methoxy group (-OCH₃) is another common substituent in medicinal chemistry that can significantly modulate the pharmacological properties of indole derivatives. Its influence stems from its electronic and steric characteristics. The methoxy group is an electron-donating group through resonance and can also participate in hydrogen bonding via its oxygen atom.

In a study of 2-phenylindole (B188600) derivatives as inhibitors of tubulin polymerization, methoxy-substituted compounds were found to be much more effective than their corresponding hydroxy (phenol) counterparts. acs.org The most active compound in this series was 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, which exhibited a potent IC₅₀ value of 35 nM for cell growth inhibition. acs.org This suggests that for this particular scaffold and target, the methylation of the hydroxyl group is beneficial for activity.

Positional Effects of Substituents on the Indole Core of 4-Fluoro-6-methoxy-1H-indole Derivatives

The biological activity of this compound derivatives is determined by the interplay between the fluoro and methoxy groups at their specific positions on the indole nucleus. The electronic properties and steric bulk of these substituents at positions 4 and 6 create a unique interaction profile with biological targets. nih.gov

The position of a substituent on the indole ring has a substantial effect on the trend in biological activity. nih.gov Research indicates that steric and electronic parameters are highly correlated with biological activity. nih.gov For instance, a computational study has shown that small substitutions on the six-membered ring of indole, which includes positions 4 and 6, have a significant effect on the ground-state electronic structure, more so than larger substitutions on the five-membered ring. chemrxiv.org

In a study of indole-chalcone analogues, substitutions on the indole ring were systematically investigated. While direct data for a 4-fluoro-6-methoxy pattern was not presented, the study provides insights into the positional importance of various groups. For example, a 6-fluoro substitution resulted in high potency (GI₅₀ = 6 nM), while a 6-methyl substitution also showed good activity (GI₅₀ = 24 nM). acs.org This highlights the sensitivity of the 6-position to substitution. The combination of an electron-withdrawing fluorine at position 4 and an electron-donating methoxy group at position 6 would create a distinct electronic distribution across the indole ring, which would be expected to uniquely influence binding affinity and efficacy.

Table 1: Effect of Indole Substitution on Cytotoxicity in HCT-116/L Cells

| Compound | Indole Substituent | GI₅₀ (nM) acs.org |

|---|---|---|

| 11 | 5-Methyl | 30 |

| 12 | 6-Methyl | 24 |

| 13 | 7-Methyl | 16 |

| 14 | 5-Fluoro | 7 |

| 15 (FC116) | 6-Fluoro | 6 |

| 16 | 5-Chloro | 17 |

| 19 | 6-Nitro | 15 |

Role of N1-Substitutions on the 1H-Indole Moiety in Modulating Activity

The nitrogen atom at position 1 (N1) of the indole ring is a common site for chemical modification in drug design. nih.govmdpi.com The N-H bond is slightly acidic, facilitating N-substitution reactions. chemrxiv.orgmdpi.com Substituting the hydrogen at N1 can have profound effects on a compound's biological activity by altering its physicochemical properties, such as hydrogen bonding capacity, lipophilicity, and conformation.

In some contexts, the N-H group is crucial for activity. The hydrogen atom on the nitrogen is key to the hydrogen atom transfer (HAT) mechanism, which is a primary antioxidant mechanism for indoles. nih.gov Consequently, derivatives with substitutions at the N1 position may exhibit lower cytoprotective activity due to the prevention of indolyl radical formation. nih.gov

Conversely, for other biological targets, N1-substitution is beneficial. In the development of antitumor agents, the introduction of a methyl group at the N1-position of the indole slightly enhanced cytotoxic activity. nih.gov In another example, indole derivatives with tertiary amino and phenyl groups at the N1 nitrogen atom showed significant activity against Staphylococcus aureus. nih.gov The nature of the substituent at the N1 position plays a critical role; for instance, in indolizino[8,7-b]indole hybrids, a methyl group at this position makes them potent DNA cross-linking agents, whereas an amino (-NH) group leads to potent TOPO-II inhibitors. mdpi.com This demonstrates that the N1 position is a key handle for modulating the mechanism of action.

Substituent Effects on Peripheral Moieties in this compound-based Compounds (e.g., carboxamides, pyrimidine (B1678525) conjugates)

For instance, in a series of 1H-indole-2-carboxamides developed as CB1 receptor allosteric modulators, structure-activity relationship studies showed that the potency was enhanced by the presence of a diethylamino group on a peripheral phenyl ring. nih.gov The nature of the amide substituent is also critical. The replacement of a carboxamide group in some indole derivatives has been shown to be essential for activity against Mycobacterium tuberculosis. nih.gov

Table 2: Influence of Peripheral Substituents on CB1 Allosteric Modulating Activity

| Compound | Peripheral Phenyl Ring Substituent (at 4-position) | Potency (IC₅₀) nih.gov |

|---|---|---|

| 1 | N,N-diethylamino | ~1000 nM |

| 17 | N,N-diethylamino (specific analogue) | 483 nM |

| 24 | -H (unsubstituted) | Decreased activity |

| 21-23 | Acylated amino groups | Inactive up to 10 µM |

Scaffold Hopping and Bioisosteric Replacements of the Indole Core in Drug Discovery

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design new compounds with improved properties while retaining desired biological activity. researchgate.netnih.gov Bioisosterism involves replacing a functional group or moiety with another that has similar physical or chemical properties, leading to a similar biological effect. u-strasbg.fr Scaffold hopping is a more drastic form of this, where the central core or framework of a molecule is replaced with a structurally different scaffold that maintains the original molecule's three-dimensional arrangement of key functional groups. researchgate.netnih.gov

The indole nucleus is a frequent subject of these strategies. mdpi.comnih.gov For example, replacing the benzimidazole (B57391) core with an indole has been explored in the context of opioid research. wikipedia.org In another study, the indole moiety of a potent phosphoinositide 3-kinase delta (PI3Kδ) inhibitor was successfully replaced using a bioisosteric approach, leading to a new compound (FD223) with high potency and selectivity. nih.gov

This approach allows chemists to move into novel chemical spaces, potentially overcoming issues with the original scaffold, such as poor pharmacokinetics, toxicity, or synthetic inaccessibility. researchgate.net Bioisosteric replacement of the indole core in antitubercular compounds has led to new series of derivatives with favorable activity. nih.gov These strategies are essential for lead generation and optimization, allowing for the development of new drug candidates based on established pharmacophores like this compound. nih.govu-strasbg.fr

Biological Activity and Pharmacological Profiles of 4 Fluoro 6 Methoxy 1h Indole Derivatives

Antineoplastic and Antiproliferative Activities of Indole (B1671886) Analogues

Cell Cycle Modulation (e.g., G2/M phase arrest)

Derivatives of the indole nucleus have been shown to exert potent anticancer effects by interfering with the cell cycle, a fundamental process for cell proliferation. Several studies have highlighted the ability of substituted indoles to induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines.

Research on 2-phenylindole (B188600) derivatives bearing a methoxy (B1213986) substituent at positions 4 through 7 has demonstrated significant cell cycle modulation. Specifically, certain compounds within this class were found to arrest more than 80% of HeLa cells in the G2/M phase of the cell cycle at concentrations between 20 and 50 nM. nih.gov This arrest of mitotic progression was observed to be stable and was followed by cell death. nih.gov Similarly, a study on (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole, a dihydroisoxazole (B8533529) derivative of indole, revealed its capability to induce G2/M cell cycle arrest in Jurkat and HL-60 leukemia cells. acs.org

Furthermore, investigations into 2-(thiophen-2-yl)-1H-indole derivatives have also pointed towards their role in cell cycle perturbation. Treatment of HCT-116 colon cancer cells with these analogues resulted in a significant increase in the percentage of cells in the S and G2/M phases, indicating an arrest at these checkpoints. nih.gov The uncontrolled nature of the cell cycle is a hallmark of cancer, and the ability of these indole derivatives to halt this process underscores their therapeutic potential. nih.gov

Table 1: Cell Cycle Modulation by Indole Derivatives

| Indole Derivative Class | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 2-Phenylindoles with methoxy substituents | HeLa | G2/M phase arrest | nih.gov |

| (±)-3-[3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole | Jurkat, HL-60 | G2/M phase arrest | acs.org |

| 2-(Thiophen-2-yl)-1H-indoles | HCT-116 | S and G2/M phase arrest | nih.gov |

Microtubule Interaction and Disruption

Microtubules, dynamic polymers of α,β-tubulin heterodimers, are crucial for several cellular functions, including cell division, and represent a key target for anticancer agents. nih.gov A number of indole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to the disruption of microtubule dynamics and subsequent cell death. nih.govnih.gov

Arylthioindole (ATI) derivatives are a class of compounds known to inhibit tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin. nih.gov Structure-activity relationship studies have revealed that modifications to the indole core, including the introduction of a methoxy group at position 6, can significantly impact this activity. nih.gov Docking studies have suggested that substituents at positions 4-7 of the indole ring could mimic the interactions of the tropolone (B20159) ring of colchicine. nih.gov

More directly, a study on new 2-phenylindole derivatives with halogen and methoxy substituents at positions 4-7 identified compounds that potently inhibited tubulin polymerization. nih.gov Notably, a derivative with a 7-fluoro substituent was found to be the most potent inhibitor of tubulin polymerization in the series, with the fluoro atom acting as a hydrogen bond acceptor. nih.gov This highlights the potential for fluoro-substituted methoxy-indoles to function as microtubule-destabilizing agents. The inhibition of microtubule dynamics by these compounds often leads to G2/M cell cycle arrest and apoptosis. nih.gov

Table 2: Microtubule Interaction of Indole Derivatives

| Indole Derivative Class | Mechanism | Key Finding | Reference |

|---|---|---|---|

| Arylthioindoles (ATIs) | Inhibition of tubulin polymerization (colchicine site binding) | Methoxy group at position 6 influences activity. | nih.gov |

| 2-Phenylindoles with halogen and methoxy substituents | Inhibition of tubulin polymerization | A 7-fluoro derivative was the most potent inhibitor. | nih.gov |

| Indole-modified latonduine derivatives | Microtubule-destabilizing activity | More potent than colchicine in in vitro tubulin polymerization assays. | cityu.edu.hk |

Receptor Modulatory Activities

Serotonin (B10506) (5-HT) Receptor Interactions

The serotonin (5-HT) system is a critical neurotransmitter system involved in a wide range of physiological and pathological processes. Indole derivatives, due to their structural similarity to serotonin, are well-known ligands for various 5-HT receptors. The 5-HT6 receptor, in particular, which is almost exclusively expressed in the brain, has been a significant target for the development of new therapeutics for cognitive disorders. nih.govnih.gov

A series of N1-azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives have been designed as potent 5-HT6 receptor ligands. mdpi.com Within this series, the replacement of a naphthyl moiety with an azinyl fragment, coupled with substitutions on the indole ring, led to increased affinity for the 5-HT6 receptor. mdpi.com Specifically, a compound featuring a 5-methoxy-indole core demonstrated high affinity and acted as a 5-HT6 receptor antagonist. mdpi.com This indicates that methoxy-substituted indoles are a promising scaffold for targeting this receptor. While direct data on 4-fluoro-6-methoxy-1H-indole derivatives is limited in the provided context, the established importance of the methoxy group for high affinity suggests that this scaffold would also exhibit significant interactions with the 5-HT6 receptor.

Table 3: Serotonin (5-HT) Receptor Interaction of Indole Derivatives

| Compound Class/Derivative | Receptor Target | Activity | Key Finding | Reference |

|---|---|---|---|---|

| N1-Azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles | 5-HT6 | Antagonist | A 5-methoxy-indole derivative showed high affinity. | mdpi.com |

| Cyclic Arylguanidine Derivatives | 5-HT6 | Ligands | N-(3,4-dihydroquinazolin-2-yl)naphthalene-1-sulfonamide derivatives with a methyl group at position 4 are crucial for high affinity. | nih.gov |

Nicotinic Acetylcholine (B1216132) Receptor Modulation (e.g., α7 activity)

The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel that has emerged as a significant therapeutic target for a variety of central nervous system disorders, including schizophrenia and Alzheimer's disease. nih.gov This receptor is known for its relatively high calcium permeability. nih.gov

Several indole derivatives have been investigated as modulators of the α7 nAChR. For instance, ABT-107, which is 5-(6-((3R)-1-azabicyclo[2.2.2]oct-3-yloxy)pyridazin-3-yl)-1H-indole, has been identified as a selective α7 nAChR agonist. nih.govnih.gov Studies have shown that ABT-107 can protect against nigrostriatal damage in animal models of Parkinson's disease, suggesting a neuroprotective role mediated through the activation of α7 nAChRs. nih.gov While specific data on this compound derivatives as α7 nAChR modulators is not detailed in the provided search results, the established activity of other indole-based compounds at this receptor highlights a promising area for future investigation. The electronic properties conferred by the fluoro and methoxy groups could potentially fine-tune the affinity and efficacy of such derivatives at the α7 nAChR.

Table 4: Nicotinic Acetylcholine Receptor Modulation by Indole Derivatives

| Compound | Receptor Target | Activity | Significance | Reference |

|---|---|---|---|---|

| ABT-107 (5-(6-((3R)-1-azabicyclo[2.2.2]oct-3-yloxy)pyridazin-3-yl)-1H-indole) | α7 nAChR | Agonist | Demonstrates neuroprotective effects. | nih.govnih.gov |

| GTS-21 (3-[(2,4-Dimethoxy)benzylidene]-anabaseine) | α7 nAChR | Partial Agonist | One of the first identified α7-selective agonists. | nih.gov |

Enzyme Inhibition Profiles

The indole scaffold is a common feature in many enzyme inhibitors, and the introduction of fluorine and methoxy groups can significantly enhance their inhibitory potency and selectivity. nih.govresearchgate.net

Derivatives of 1H-indole have been shown to inhibit a variety of enzymes. For example, indole-based thiadiazole derivatives have been synthesized and evaluated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. evitachem.com In this class of compounds, a derivative containing a fluoro-group exhibited potent inhibitory activity against both AChE and BuChE. evitachem.com

Furthermore, methoxy-activated indoles have been reported to possess anticholinesterase activity. nih.gov The general principle of using fluoro-substituted compounds as enzyme inhibitors is well-established, as the fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to altered binding interactions and potentially irreversible inhibition. researchgate.net Additionally, certain indole derivatives have been found to inhibit β-glucuronidase, an enzyme involved in the metabolism of some anticancer drugs. nih.gov

Table 5: Enzyme Inhibition by Indole Derivatives

| Indole Derivative Class | Enzyme Target(s) | Key Finding | Reference |

|---|---|---|---|

| Indole-based thiadiazoles | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | A fluoro-substituted derivative showed potent dual inhibition. | evitachem.com |

| Methoxy-activated indoles | Cholinesterases | Reported to have anticholinesterase activity. | nih.gov |

| General fluoro compounds | Various enzymes | Fluorine substitution can lead to potent enzyme inhibition. | researchgate.net |

| Polygala tenuifolia-derived compounds | β-Glucuronidase | An uncompetitive inhibitor was identified. | nih.gov |

EZH2 Enzyme Inhibition

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2). nih.govnih.gov It plays a crucial role in gene silencing and is often dysregulated in cancer, making it an attractive therapeutic target. nih.gov While numerous EZH2 inhibitors have been developed, research into derivatives of this compound for this purpose is still an emerging area. Some studies have explored broader classes of indole-containing compounds as EZH2 inhibitors. For instance, dual inhibitors of EZH2 and its homolog EZH1, such as UNC1999, have shown efficacy in certain types of leukemia. nih.gov Other selective EZH2 inhibitors like GSK126 have also been developed. nih.gov However, specific data on the EZH2 inhibitory activity of this compound derivatives remains limited in publicly available research.

Hexokinase II (HKII) Enzyme Inhibition

Hexokinase II (HKII) is a key glycolytic enzyme that catalyzes the first committed step of glucose metabolism. nih.gov In many cancer cells, HKII is overexpressed and plays a central role in the metabolic shift towards aerobic glycolysis, known as the Warburg effect. nih.gov Inhibition of HKII is therefore considered a promising strategy for cancer therapy. Research has shown that compounds like 6-methoxyflavone (B191845) can inhibit glycolysis in cancer cells. nih.gov While the core structure of this compound suggests potential for interaction with enzymatic targets, specific studies detailing the inhibitory effects of its derivatives on Hexokinase II are not yet prevalent in the scientific literature.

Influenza Neuraminidase Protein Receptor Inhibition

Influenza neuraminidase is a viral surface glycoprotein (B1211001) that is essential for the release of newly formed virus particles from infected host cells, making it a key target for antiviral drugs. nih.govnih.gov Several neuraminidase inhibitors are commercially available, and research into new and more effective inhibitors is ongoing. nih.gov Studies have identified indole-based compounds, specifically 3-indolinone (B1200548) derivatives, as potent inhibitors of influenza neuraminidase. nih.gov These compounds are proposed to bind to a "430-cavity" on the enzyme, a different site than that targeted by many existing drugs. nih.gov While this points to the potential of the indole scaffold for neuraminidase inhibition, direct evidence and specific inhibitory data for derivatives of this compound are not extensively documented.

Molecular Mechanisms of Action for 4 Fluoro 6 Methoxy 1h Indole Scaffolds

Ligand-Receptor Binding Interactions and Affinities

Derivatives of the 4-fluoro-6-methoxy-1H-indole scaffold have been investigated for their affinity towards various receptors, with a particular focus on serotonin (B10506) (5-HT) receptors due to the structural resemblance of the indole (B1671886) core to the endogenous ligand serotonin. researchgate.netnih.gov Structure-activity relationship (SAR) studies on related indole derivatives have consistently highlighted the importance of substitutions on the indole ring for binding affinity and selectivity.

The introduction of a fluorine atom at various positions of the indole ring has been shown to modulate binding affinity for serotonin receptors. researchgate.net For instance, in a series of 2,3,3a,4,5,9b-hexahydro-1H-benz[e]indole derivatives, analogs with a 6-methoxy substitution displayed dopamine (B1211576) antagonist properties. nih.gov While direct binding data for this compound on a wide range of receptors is not extensively documented in publicly available literature, the known interactions of similar fluorinated and methoxylated indole compounds suggest potential affinity for various G-protein coupled receptors (GPCRs).

The table below summarizes the binding affinities of some representative indole derivatives for serotonin receptors, illustrating the influence of substitutions on receptor interaction. It is important to note that these are analogous compounds, and their binding profiles provide an inferential basis for the potential targets of this compound.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Conformationally restricted analogue of serotonin | 5-HT6 | 20.5 - 23.4 | tandfonline.com |

| Thymol derivative with 1,3,5-triazine-methylpiperazine | 5-HT6 | 11 | researchgate.net |

| Naftidrofuryl | 5-HT2A | Decreased 25-fold compared to sarpogrelate | nih.gov |

Enzymatic Inhibition Kinetics and Specificity

The this compound scaffold is also a promising backbone for the design of enzyme inhibitors, particularly targeting kinases. nih.govnih.gov The ATP-binding site of kinases is a common target for indole-based inhibitors. The electronic nature of the substituents on the indole ring can significantly influence the inhibitory potency and selectivity.

Research on related 4-fluorophenyl-imidazole derivatives has demonstrated inhibitory activity against p38α MAPK, CK1δ, and JAK2 kinases, with IC50 values in the nanomolar range. nih.gov For example, a pyridine-substituted imidazole (B134444) derivative showed CK1δ inhibition with an IC50 of 89 nM, while a pyridin-2-one derivative inhibited JAK2 with an IC50 of 62 nM. nih.gov Furthermore, studies on indole-6-carboxylate ester derivatives have identified compounds with potent inhibitory activity against EGFR and VEGFR-2 tyrosine kinases. nih.gov

The following table presents the enzymatic inhibition data for several indole and imidazole derivatives, which can serve as a reference for the potential enzymatic targets of this compound.

| Compound Class | Enzyme Target | Inhibition (IC50, nM) | Reference |

|---|---|---|---|

| 4-Fluorophenyl-imidazole derivative (pyrimidine) | p38α MAPK | 96 - 250 | nih.gov |

| 4-Fluorophenyl-imidazole derivative (pyridine) | CK1δ | 89 | nih.gov |

| 4-Fluorophenyl-imidazole derivative (pyridin-2-one) | JAK2 | 62 | nih.gov |

| Quinazolinone derivative | CDK9 | 115 - 142 | mdpi.com |

Cellular Pathway Modulation and Signaling Crosstalk

The interaction of this compound scaffolds with their molecular targets can lead to the modulation of various intracellular signaling pathways, impacting cellular processes such as proliferation, differentiation, and survival. Given the potential of these scaffolds to target serotonin receptors and kinases, they are likely to influence major signaling cascades like the MAPK/ERK and PI3K/Akt pathways.

The ERK/MAPK signaling pathway is a critical regulator of cell growth and proliferation, and its continuous activation is linked to tumorigenesis. nih.gov Inhibition of components of this pathway can suppress tumor cell proliferation. nih.gov Similarly, the PI3K/Akt pathway is central to cell survival and proliferation, and its dysregulation is implicated in cancer. Some indole derivatives have been shown to affect these pathways. For example, hydrogen sulfide (B99878) has been shown to exert neuroprotective effects by activating the Akt-Hsp90 signaling pathway and to alleviate ventilator-induced lung injury by inhibiting the NF-κB/MAPK signaling pathway. nih.gov While direct evidence for the effect of this compound on these pathways is limited, its potential as a kinase inhibitor suggests a likely role in their modulation.

Protein-Ligand Complex Formation and Structural Insights

To date, no publicly available crystal structures of this compound in complex with a protein target have been deposited in the Protein Data Bank (PDB). nih.gov However, structural studies of related indole derivatives in complex with their targets provide valuable insights into the potential binding modes of this scaffold.

For instance, the crystal structure of human RIOK2 bound to a specific inhibitor reveals key interactions within the ATP-binding site. researchgate.net Molecular docking studies of indole-based inhibitors with kinases like EGFR and VEGFR-2 have also helped to elucidate the binding patterns responsible for their inhibitory activity. nih.gov These studies often highlight the formation of hydrogen bonds between the indole nitrogen or other functional groups and key amino acid residues in the active site, as well as hydrophobic interactions that contribute to binding affinity. The planarity of the indole ring allows it to fit into flat, aromatic-binding regions of protein targets.

Target Identification and Validation in 4 Fluoro 6 Methoxy 1h Indole Research

Identification of Key Biological Targets for Indole-Based Compounds

The indole (B1671886) ring system is a prominent scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its unique chemical properties enable it to interact with a diverse range of biological targets, making it a "privileged scaffold" in drug discovery. Research has identified several key classes of proteins as primary targets for indole-based compounds.

A significant family of targets for indole derivatives is kinases . These enzymes are critical regulators of cellular signaling pathways, and their abnormal activity is a hallmark of many diseases, including cancer. nih.govmdpi.com Indole-containing molecules can function as inhibitors of various kinases, such as receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, by competing with ATP for the enzyme's binding site. nih.govnih.gov The specific substitutions on the indole ring, such as the fluorine and methoxy (B1213986) groups found in 4-fluoro-6-methoxy-1H-indole, can significantly influence the compound's binding affinity and selectivity for different kinases. mdpi.com

G-protein coupled receptors (GPCRs) are another major class of proteins targeted by indole derivatives. nih.gov This large family of transmembrane receptors is involved in a wide array of physiological processes. The indole structure can mimic endogenous ligands, most notably serotonin (B10506) (an indoleamine), allowing these compounds to act as either agonists or antagonists at various GPCRs, including serotonin, dopamine (B1211576), and melatonin (B1676174) receptors. nih.gov The nature and position of substituents on the indole core are crucial for determining receptor subtype selectivity. nih.gov

Enzymes that are not kinases also represent important targets for indole-based compounds. For example, indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism, and histone deacetylases (HDACs) are key targets in cancer therapy. nih.govnih.gov Additionally, enzymes like α-amylase have been identified as targets for indole derivatives in the context of metabolic diseases. acs.org The electronic properties of the indole ring, modified by substituents like fluorine and methoxy groups, can enhance the inhibitory potential of these compounds.

Other notable targets for indole-based compounds include microtubules , where they can interfere with tubulin polymerization, a mechanism exploited in cancer chemotherapy. mdpi.comnih.gov The interaction with DNA and the modulation of proteins involved in DNA repair, such as poly(ADP-ribose) polymerase-1 (PARP-1), also represent therapeutic strategies. nih.gov

| Target Class | Specific Examples | Therapeutic Area |

| Kinases | VEGFR, PDGFR, EGFR nih.govnih.gov | Cancer nih.gov |

| G-Protein Coupled Receptors | Serotonin, Dopamine Receptors nih.gov | Schizophrenia, Depression nih.gov |

| Enzymes | IDO, HDAC, α-amylase nih.govacs.org | Cancer, Metabolic Disorders nih.govacs.org |

| Microtubules | Tubulin mdpi.comnih.gov | Cancer mdpi.com |

| DNA Repair Proteins | PARP-1 nih.gov | Cancer nih.gov |

Validation of Target Engagement and Downstream Biological Effects

After identifying a potential biological target for a compound like this compound, it is essential to confirm that the molecule directly interacts with its intended target and produces the desired biological response. youtube.comdanaher.com This validation process involves a combination of biochemical, biophysical, and cell-based assays.

Target Engagement refers to the direct physical interaction between a drug and its target. Several methods can be employed to measure this:

Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding affinity, kinetics, and thermodynamics of the compound-target interaction in a purified system.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement within intact cells. danaher.com The principle is that a ligand binding to its target protein increases the protein's thermal stability. By heating the cells and measuring the amount of soluble target protein at different temperatures, one can determine if the compound has engaged its target. danaher.com

In-Cell Binding Assays: These assays, often based on technologies like Enzyme Fragment Complementation (EFC), directly measure the binding of a compound to its target inside the cell, providing a cellular EC50 value. youtube.com

Downstream Biological Effects are the subsequent cellular events that occur as a consequence of target engagement. Validating these effects is crucial to link the molecular interaction to a functional outcome:

Phosphorylation Status: For kinase targets, a primary downstream effect is the change in phosphorylation of its substrates. This can be measured using techniques like Western Blotting or ELISA, which use specific antibodies to detect the phosphorylated form of the substrate protein. karger.com

Second Messenger Levels: For GPCRs, target engagement often leads to changes in the concentration of intracellular second messengers like cyclic AMP (cAMP) or calcium ions (Ca2+). nih.gov These changes can be quantified using various commercially available assay kits.

Gene Expression Profiling: The activity of a signaling pathway ultimately leads to changes in gene expression. Techniques like quantitative PCR (qPCR) and RNA sequencing can be used to measure the expression levels of genes known to be regulated by the target of interest.

Cellular Phenotypes: Ultimately, the goal is to observe a relevant cellular response, such as inhibition of cell proliferation, induction of apoptosis (programmed cell death), or changes in cell migration. nih.govacs.org These phenotypic changes can be assessed using a variety of cell-based assays. For instance, the anti-proliferative effects of novel indole derivatives have been evaluated against cancer cell lines like MCF-7. samipubco.com

The table below summarizes key validation techniques and their applications.

| Validation Technique | Purpose | Example Application |

| Cellular Thermal Shift Assay (CETSA) | Confirming direct binding of a compound to its target in a cellular environment. danaher.com | Measuring the thermal stabilization of a target kinase in cells treated with a this compound derivative. |

| Western Blot | Measuring changes in protein levels or post-translational modifications. acs.org | Detecting a decrease in the phosphorylation of a kinase's substrate after treatment with an inhibitor. karger.com |

| cAMP/Ca2+ Assays | Quantifying the functional response of GPCR activation or inhibition. nih.gov | Measuring changes in cAMP levels in cells expressing a specific serotonin receptor upon treatment with an indole-based ligand. |

| Cell Viability/Proliferation Assays | Assessing the overall effect of a compound on cell survival and growth. acs.org | Determining the IC50 value of a this compound derivative in a cancer cell line. samipubco.com |

| Reporter Gene Assays | Measuring the activity of a specific signaling pathway. atsjournals.org | Using a luciferase reporter to measure the activation of a transcription factor downstream of the target. atsjournals.org |

By rigorously applying these methods, researchers can confidently establish the link between a specific indole compound, its molecular target, and the resulting biological effects, which is a critical step in the drug discovery and development process. youtube.comdanaher.com

Computational and Theoretical Studies on 4 Fluoro 6 Methoxy 1h Indole

Quantum Chemical Calculations (e.g., DFT, TD-DFT, HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in elucidating the electronic and structural characteristics of 4-fluoro-6-methoxy-1H-indole.

Density Functional Theory (DFT) is a widely used method to optimize the molecular geometry and calculate various electronic properties. scholarsresearchlibrary.com By approximating the electron density of the molecule, DFT can determine the most stable three-dimensional structure, bond lengths, and bond angles with high accuracy. researchgate.neteurjchem.com For this compound, DFT calculations would reveal how the fluorine and methoxy (B1213986) substituents influence the planarity and electronic distribution of the indole (B1671886) ring system.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. nih.gov This method is particularly useful for predicting the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. nih.govresearchgate.net Analysis of the TD-DFT results for this compound can identify the nature of these transitions, such as intramolecular charge transfer (ICT), which is crucial for understanding its photophysical properties. researchgate.net

HOMO-LUMO Analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov A smaller energy gap suggests higher reactivity. nih.gov For this compound, the distribution of these frontier orbitals would show which parts of the molecule are most likely to be involved in chemical reactions. researchgate.netmdpi.com

Table 1: Representative Quantum Chemical Parameters Calculated for Indole Derivatives This table presents typical data obtained from DFT calculations for indole-based compounds, illustrating the parameters that would be determined for this compound.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -5.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.5 to -1.0 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.0 eV | Relates to chemical reactivity and stability researchgate.net |

| Dipole Moment | 2.0 to 3.5 Debye | Measures polarity of the molecule |

| Maximum Absorption Wavelength (λmax) | 280 to 320 nm | Predicted from TD-DFT calculations nih.gov |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. japsonline.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govamazonaws.com The process involves placing the ligand (this compound) into the binding site of a protein with a known 3D structure and evaluating the binding affinity using a scoring function, which typically estimates the binding energy. japsonline.comnih.gov

For this compound, docking studies would be performed against various biological targets, such as kinases, enzymes, or receptors implicated in disease. The results would predict the binding mode and affinity, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking between the indole derivative and the amino acid residues of the protein's active site. nih.govnih.gov The fluorine and methoxy groups can significantly influence these interactions, potentially forming specific hydrogen bonds or altering the electronic properties of the indole ring to enhance pi-stacking interactions.

Table 2: Example of Molecular Docking Results for an Indole-based Ligand This table illustrates a typical output from a molecular docking study, showing the kind of data that would be generated for this compound.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Casein Kinase II (e.g., 1J91) | -8.5 | Val66, Ile95, His160 | Hydrogen Bond, Hydrophobic |

| CDK6 (e.g., 1XO2) | -9.2 | Val101, Gln103, Asp163 | Hydrogen Bond, Pi-Alkyl nih.gov |

| Aromatase (e.g., 3S7S) | -7.8 | Arg115, Met374, Phe221 | Hydrogen Bond, Pi-Sulfur |

Molecular Dynamics Simulations for Ligand-Protein System Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.govnih.gov An MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion, providing insights into the conformational changes and stability of the ligand within the binding pocket. nih.gov

After docking this compound into a target protein, an MD simulation would be run for a duration of nanoseconds to microseconds. nih.gov Key metrics analyzed from the simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, and the Root Mean Square Fluctuation (RMSF) of individual residues. nih.gov A stable RMSD for the ligand indicates that it remains securely bound in the active site. RMSF analysis can highlight flexible regions of the protein and show how the protein structure adapts to the presence of the ligand. These simulations validate the docking poses and provide a more realistic understanding of the binding event. nih.gov

Table 3: Representative Data from a Molecular Dynamics Simulation This table shows typical parameters analyzed in an MD simulation to assess the stability of a ligand-protein complex.

| Simulation Parameter | Typical Result | Interpretation |

|---|---|---|

| Ligand RMSD | < 2.0 Å | Indicates the ligand maintains a stable binding pose. |

| Protein Backbone RMSD | < 3.0 Å | Shows the overall protein structure remains stable during the simulation. |

| Binding Free Energy (MM/PBSA) | -50 to -100 kcal/mol | A more accurate estimation of binding affinity than docking scores. nih.gov |

| Number of H-Bonds | 2-4 (sustained) | Sustained hydrogen bonds over time indicate stable key interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a series of derivatives of this compound, a QSAR model could be developed to predict their inhibitory potency against a specific biological target.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, such as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molar refractivity), and hydrophobic (e.g., LogP) characteristics. mdpi.com Statistical methods, like multiple linear regression (MLR), are then used to build an equation that relates a combination of these descriptors to the observed biological activity (e.g., IC50). nih.govmdpi.com A predictive QSAR model can then be used to estimate the activity of newly designed, unsynthesized analogs, guiding the optimization of lead compounds. nih.gov

Table 4: Example of a QSAR Model Equation and its Statistical Validation This table illustrates a hypothetical QSAR model for a series of indole derivatives, demonstrating the relationship between descriptors and activity.

| Hypothetical QSAR Model | |

|---|---|

| Equation | pIC₅₀ = 0.5 * (LogP) - 1.2 * (LUMO) + 0.8 * (MR) + 2.1 |

| Statistical Parameters | |

| Correlation Coefficient (R²) | 0.90 nih.gov |

| Cross-validated R² (Q²) | 0.82 |

| F-statistic | 45.6 |

| p-value | < 0.0001 mdpi.com |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. nih.govnih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand like this compound or from the ligand-binding site of a target protein.

Once a pharmacophore model is established, it can be used as a 3D query for virtual screening of large chemical databases. rsc.orgoptibrium.com This process rapidly filters millions of compounds to identify those that match the pharmacophoric features, significantly narrowing down the number of candidates for further investigation through more computationally intensive methods like molecular docking or for experimental testing. nih.govrsc.org This approach is highly effective for scaffold hopping, which involves discovering new chemical skeletons that fit the pharmacophore model and may possess improved properties over the original lead compound. nih.gov

Table 5: Potential Pharmacophoric Features for an Indole-based Ligand This table lists the key chemical features that might be included in a pharmacophore model derived from a compound like this compound.

| Pharmacophoric Feature | Potential Origin in this compound |

|---|---|

| Hydrogen Bond Donor | Indole N-H group |

| Hydrogen Bond Acceptor | Oxygen of the methoxy group; Fluorine atom |

| Aromatic Ring | The bicyclic indole core |

| Hydrophobic Feature | The indole ring system |

Metabolic Pathways and Biotransformation Studies of 4 Fluoro 6 Methoxy 1h Indole Derivatives in Vitro and Preclinical

Oxidative Metabolism Pathways (e.g., Cytochrome P450 Involvement)

Oxidative metabolism, primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes, represents a major Phase I metabolic pathway. nih.govresearchgate.net These heme-containing monooxygenases are responsible for catalyzing a variety of oxidative reactions, including hydroxylation, dealkylation, and epoxidation. nih.gov For indole-containing compounds, oxidative metabolism is a key determinant of their biotransformation.

The metabolism of the parent indole (B1671886) structure has been shown to be catalyzed by several human CYP450 isoforms, including CYP2A6, CYP2C19, and CYP2E1. nih.gov These enzymes can oxidize the indole ring to produce various metabolites. For a substituted indole such as 4-fluoro-6-methoxy-1H-indole, several oxidative pathways can be anticipated:

Hydroxylation: Aromatic hydroxylation can occur at various positions on the indole ring, leading to the formation of phenolic metabolites. The presence of the fluorine atom at the 4-position and the methoxy (B1213986) group at the 6-position will influence the regioselectivity of this reaction.

O-demethylation: The methoxy group at the 6-position is a likely site for oxidative O-demethylation, a common metabolic reaction for methoxy-containing aromatic compounds. This reaction would yield a hydroxylated metabolite, 6-hydroxy-4-fluoro-1H-indole, which can then undergo further metabolism.

Oxidation of the Indole Ring: The indole ring itself can be oxidized to form various products, such as oxindoles and indoxyls, as has been observed with the parent indole molecule. nih.gov

The introduction of a fluorine atom can influence the metabolic profile of a compound, sometimes leading to increased metabolic stability by blocking sites susceptible to hydroxylation. nih.govresearchgate.net However, metabolic defluorination has also been observed for some fluorinated compounds. nih.gov

To investigate the specific CYP450 enzymes involved in the metabolism of this compound derivatives, in vitro studies using a panel of recombinant human CYP450 enzymes would be conducted. This would allow for the identification of the primary contributing enzymes to its oxidative metabolism. mdpi.com

Table 1: Hypothetical Oxidative Metabolites of this compound Identified in Human Liver Microsomes

| Metabolite ID | Proposed Structure | Metabolic Reaction |

| M1 | 6-hydroxy-4-fluoro-1H-indole | O-demethylation |

| M2 | 4-fluoro-6-methoxy-1H-indol-5-ol | Aromatic Hydroxylation |

| M3 | 4-fluoro-6-methoxy-1H-indol-7-ol | Aromatic Hydroxylation |

| M4 | 4-fluoro-6-methoxy-1,3-dihydro-2H-indol-2-one | Ring Oxidation |

Conjugative Metabolism Pathways (e.g., Glucuronidation)

Following Phase I oxidative metabolism, the resulting metabolites, as well as the parent compound if it possesses a suitable functional group, can undergo Phase II conjugation reactions. researchgate.net Glucuronidation is a major Phase II pathway, catalyzed by UDP-glucuronosyltransferases (UGTs), which involves the covalent attachment of a glucuronic acid moiety to the substrate. wikipedia.orgresearchgate.net This process significantly increases the water solubility of the compound, facilitating its excretion in urine or bile. wikipedia.org

For this compound derivatives, glucuronidation is expected to be a significant metabolic route, particularly for any hydroxylated metabolites formed during Phase I metabolism. The hydroxyl group of 6-hydroxy-4-fluoro-1H-indole (the product of O-demethylation) would be a prime substrate for UGT enzymes. nih.gov The nitrogen atom of the indole ring could also potentially undergo N-glucuronidation, a pathway that is particularly relevant in human drug metabolism for certain nitrogen-containing heterocycles. hyphadiscovery.comhelsinki.fi

In vitro studies using human liver microsomes or hepatocytes supplemented with the UGT cofactor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), would be employed to characterize the glucuronidation pathways of this compound and its metabolites. nih.gov

Table 2: Potential Glucuronide Conjugates of this compound Metabolites

| Parent Metabolite | Conjugate Structure | UGT Isoforms (Hypothetical) |

| 6-hydroxy-4-fluoro-1H-indole | 4-fluoro-1H-indol-6-yl β-D-glucuronide | UGT1A1, UGT1A9 |

| 4-fluoro-6-methoxy-1H-indol-5-ol | 4-fluoro-6-methoxy-1H-indol-5-yl β-D-glucuronide | UGT1A family |

| This compound | 4-fluoro-6-methoxy-indole-1-β-D-glucuronide | UGT1A4 |

In Vitro Hepatic Stability Assessments (e.g., Microsomal Stability)

The metabolic stability of a new chemical entity is a key parameter assessed early in drug discovery to predict its in vivo half-life and clearance. creative-bioarray.comnih.gov In vitro hepatic stability assays are commonly performed using liver subcellular fractions, such as microsomes, or intact hepatocytes. bioduro.comthermofisher.comevotec.com

Liver microsomes contain a rich complement of Phase I enzymes, particularly CYP450s, making them a valuable tool for assessing oxidative metabolic stability. creative-bioarray.com In a typical microsomal stability assay, the test compound is incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYP450-mediated reactions), and the disappearance of the parent compound over time is monitored by LC-MS/MS. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. thermofisher.com

Hepatocytes, containing both Phase I and Phase II enzymes, provide a more complete picture of metabolic stability. bioduro.comevotec.com The experimental setup is similar to the microsomal assay, but the use of intact cells allows for the assessment of both oxidative and conjugative metabolism.

Table 3: Illustrative In Vitro Hepatic Stability Data for a this compound Derivative

| System | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

| Liver Microsomes | Human | 45 | 15.4 |

| Liver Microsomes | Rat | 25 | 27.7 |

| Hepatocytes | Human | 30 | 23.1 |

| Hepatocytes | Rat | 18 | 38.5 |

Preclinical in vivo Metabolic Fate Investigations in Animal Models

To understand the complete metabolic profile of a compound, in vivo studies in preclinical animal models, such as rats or mice, are essential. nih.gov These studies provide valuable information on the absorption, distribution, metabolism, and excretion of the compound and its metabolites in a whole organism.

Following administration of the this compound derivative to the animal model, biological samples such as plasma, urine, and feces are collected over a time course. These samples are then analyzed using advanced analytical techniques like high-resolution mass spectrometry to identify and quantify the parent compound and its metabolites. mdpi.com

The data from these in vivo studies can help to:

Confirm the metabolic pathways identified in vitro.

Identify any unique in vivo metabolites not observed in vitro.

Determine the major routes of elimination (renal vs. biliary).

Provide a comprehensive picture of the compound's metabolic fate, which is crucial for extrapolating potential human pharmacokinetics. mdpi.com

For example, a study on the in vivo metabolism of 4-fluoroaniline (B128567) in rats revealed both hydroxylation and defluorination, followed by conjugation, demonstrating the complex metabolic pathways that can occur in a living system. nih.gov Similarly, a preclinical study on an indole-containing drug, indapamide, elucidated its metabolic pathways, including dehydrogenation and hydroxylation, in vivo. nih.gov

Table 4: Hypothetical Metabolite Profile in Rat Urine Following Oral Administration of a this compound Derivative

| Metabolite | Percentage of Dose Excreted in Urine |

| Parent Compound | 2% |

| 6-hydroxy-4-fluoro-1H-indole glucuronide | 45% |

| 4-fluoro-6-methoxy-1H-indol-5-ol glucuronide | 15% |

| 4-fluoro-6-methoxy-1H-indol-7-ol sulfate | 10% |

| Other minor metabolites | 5% |

Future Research Directions and Therapeutic Potential of 4 Fluoro 6 Methoxy 1h Indole Based Compounds

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The synthesis of indole (B1671886) derivatives has been a subject of extensive research since its first accomplishment in 1866. nih.gov Traditional methods are often being re-evaluated in favor of more efficient and environmentally friendly approaches. For 4-fluoro-6-methoxy-1H-indole and its derivatives, future research will likely focus on several key areas:

Metal-Free Cyclization: Recent advancements have showcased strategies for indole synthesis that circumvent the need for transition metals. One such method involves an acid-promoted cascade cyclization of N,N-disubstituted aminomalononitriles with substituted propiolaldehydes, offering a one-pot synthesis for structurally diverse indoles. acs.org Adapting such methodologies could provide a streamlined, metal-free route to this compound precursors.

Flow Chemistry and Photochemistry: Continuous flow synthesis offers significant advantages over batch processes, including improved safety, scalability, and reaction control. Light-mediated dearomatization reactions, using energy-transfer processes, are emerging as powerful tools for creating complex three-dimensional heterocyclic frameworks from simple aromatic precursors like indoles. acs.org Applying these techniques could lead to highly efficient and sustainable production of complex indole-based compounds.

Biocatalysis: The use of enzymes in synthesis provides high selectivity under mild conditions. Exploring enzymatic pathways for the construction or modification of the this compound scaffold could significantly enhance the sustainability of its production.

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical approach. While the 3-position of the indole ring is typically the most reactive towards electrophilic substitution, developing selective C-H activation methods for other positions on the this compound core would enable rapid generation of diverse compound libraries for screening. nih.gov